

Application Notes: Utilizing 2',3'-cGAMP for STING-Dependent Signaling Studies

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Compound of Interest

Compound Name: 2',3'-cGAMP sodium salt

Cat. No.: B13733417

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Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a hallmark of viral infections, certain bacterial pathogens, and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) from ATP and GTP.[3][4] This unique cyclic dinucleotide, featuring both 2'-5' and 3'-5' phosphodiester bonds, serves as a high-affinity endogenous ligand for STING.[5][6]

Binding of 2',3'-cGAMP to the STING dimer, resident on the endoplasmic reticulum (ER), induces a significant conformational change.[1][7] This activation triggers STING's translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[7][8] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN- β , and other pro-inflammatory cytokines.[10][11]

Given its central role as the direct activator of STING, 2',3'-cGAMP is an indispensable tool for researchers, scientists, and drug development professionals. It allows for the direct and specific activation of STING, bypassing the need for upstream DNA sensing by cGAS. This makes it ideal for dissecting the downstream signaling cascade, screening for STING pathway

modulators (agonists and antagonists), and investigating the therapeutic potential of STING activation in fields like oncology, infectious diseases, and autoimmune disorders.[3][5]

Data Presentation: Potency of STING Agonists

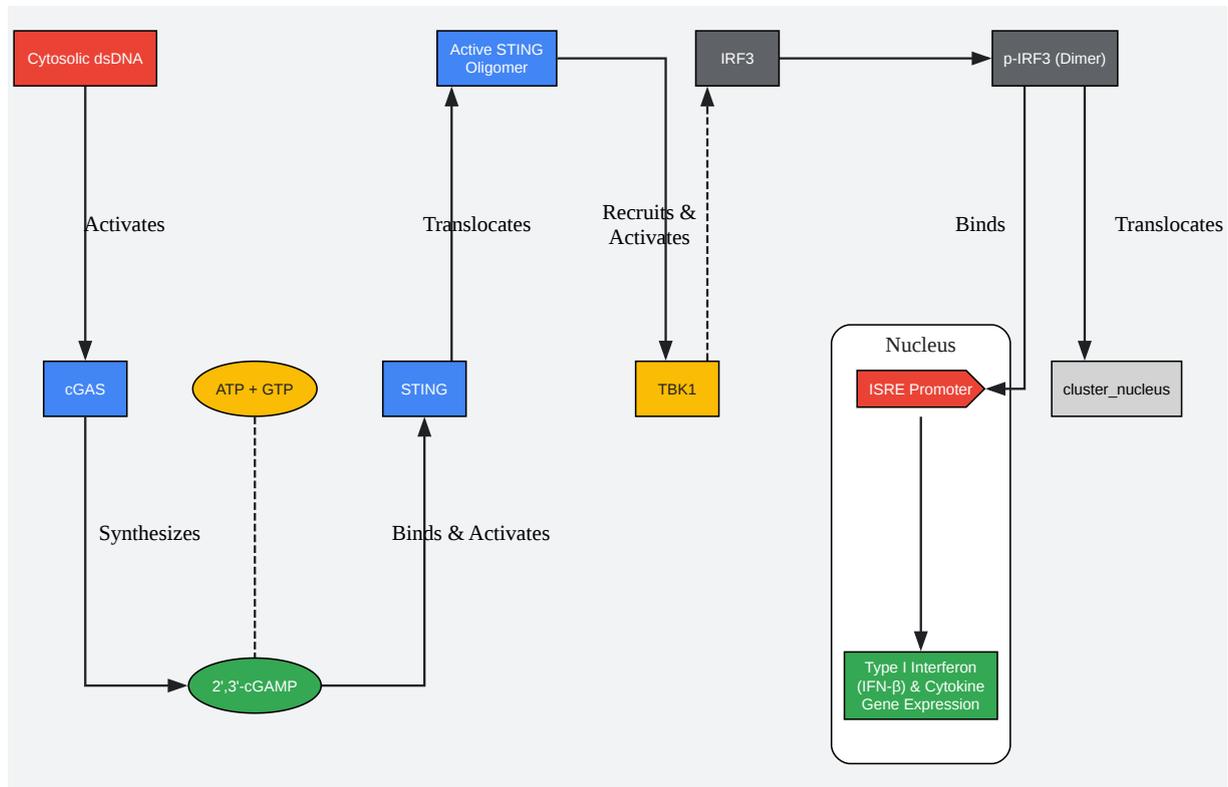
The following table summarizes quantitative data on the potency of 2',3'-cGAMP and its analogs in various experimental systems. This data is crucial for designing experiments with appropriate concentration ranges.

Compound	Assay Type	Cell Line / System	Readout	Potency (EC50 / IC50)	Reference
2',3'-cGAMP	STING HTRF Assay	Biochemical (His-tagged Human STING)	TR-FRET Signal	IC50: 5.54 nM	[12]
2',3'-cGAMP	IFN- β Secretion	Human PBMCs	ELISA	EC50: ~70 μ M	[13]
2',3'-cGAMP	IFN- β Secretion	THP-1 Cells	ELISA	EC50: 124 μ M	[13]
2',3'-cGAM(PS)2 (Rp/Sp)	IFN- β Secretion	THP-1 Cells	ELISA	EC50: 39.7 μ M	[13]
2',3'-c-di-AM(PS)2 (Rp/Rp)	IFN- β Secretion	THP-1 Cells	ELISA	EC50: 10.5 μ M	[13]

Note: EC50/IC50 values for cell-based assays can vary significantly based on the delivery method, cell type, and specific protocol used.

Visualizations

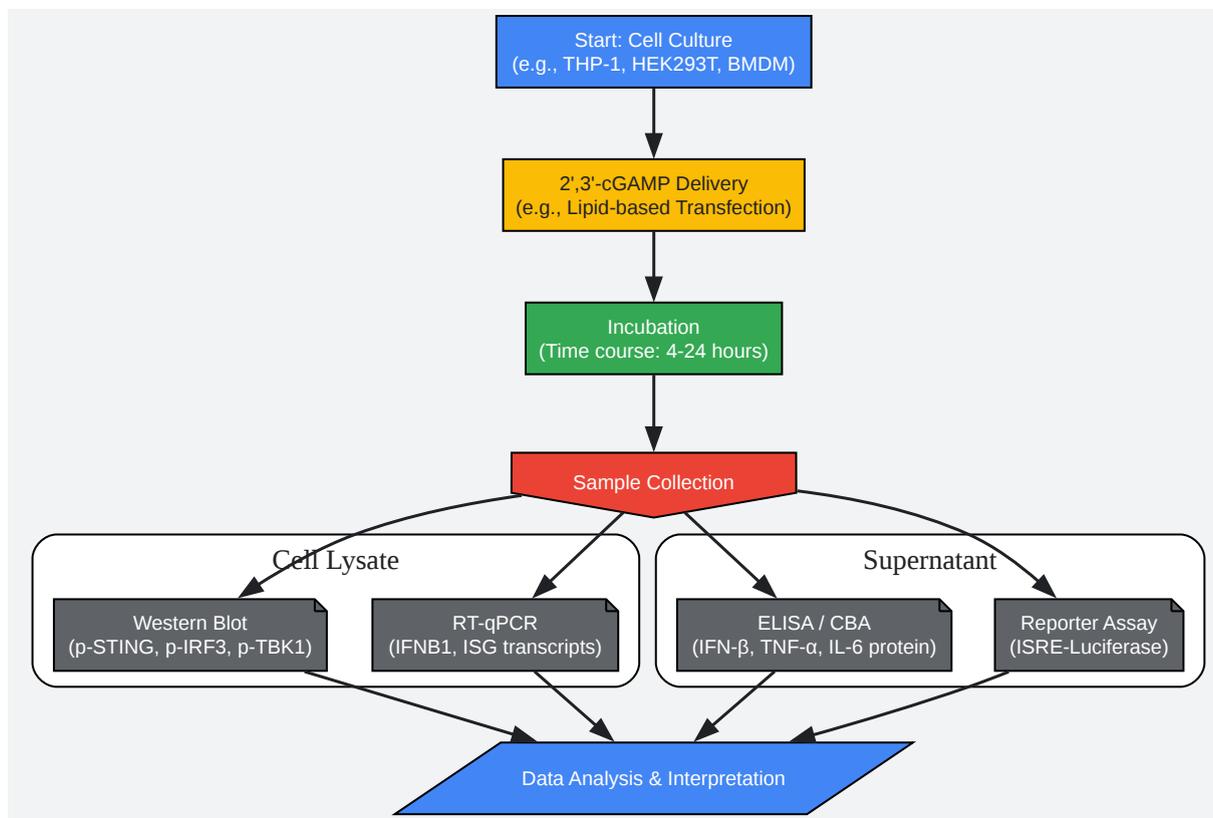
cGAS-STING Signaling Pathway



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Caption: The cGAS-STING pathway activated by 2',3'-cGAMP.

Experimental Workflow for STING Activation



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Caption: Workflow for studying STING activation using 2',3'-cGAMP.

Experimental Protocols

Here are detailed protocols for key experiments involving the use of 2',3'-cGAMP to study STING-dependent signaling.

Protocol 1: Delivery of 2',3'-cGAMP via Lipid-Based Transfection

This protocol is adapted for delivering the hydrophilic 2',3'-cGAMP molecule into the cytoplasm of adherent cells in a 24-well plate format.

Materials:

- 2',3'-cGAMP (lyophilized powder)
- Nuclease-free water
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ 3000 Transfection Reagent
- P3000™ Reagent (part of Lipofectamine 3000 kit)
- Adherent cells (e.g., HEK293T, THP-1 monocytes, mouse embryonic fibroblasts)
- 24-well tissue culture plates
- Sterile 1.5 mL microcentrifuge tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed cells in a 24-well plate to ensure they reach 60-70% confluency at the time of transfection.^[14] For THP-1 cells, differentiate with PMA for 24-48 hours prior to transfection.
- **Preparation of 2',3'-cGAMP:** Reconstitute lyophilized 2',3'-cGAMP in nuclease-free water to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
- **Transfection Complex Formation (per well):**
 - a. cGAMP Complex:** In a sterile 1.5 mL tube, dilute the desired amount of 2',3'-cGAMP (a starting concentration of 2.5 µg is recommended) and P3000™ Reagent in 65 µL of Opti-MEM™.^[15] A 1:2 ratio of cGAMP (µg) to P3000™ (µL) is suggested (e.g., for 2.5 µg of cGAMP, add 5 µL of P3000™).^[15] Mix gently.
 - b. Lipid Complex:** In a separate sterile 1.5 mL tube, dilute Lipofectamine™ 3000 reagent in 65 µL of Opti-MEM™. A 1:3 ratio of cGAMP (µg) to Lipofectamine™ 3000 (µL) is recommended (e.g., for 2.5 µg cGAMP, use 7.5 µL Lipofectamine™ 3000).^{[7][15]} Mix gently.
 - c. Combine:** Add the diluted cGAMP complex to the diluted lipid complex. Mix immediately by gentle vortexing or pipetting.^[15]
 - d. Incubation:** Incubate the final mixture for 15 minutes at room temperature to allow transfection complexes to form.^{[7][15]}

- Transfection: a. Gently add the 130 μ L of transfection complex drop-wise to the cells in the 24-well plate. b. Swirl the plate gently to ensure even distribution.
- Post-Transfection: a. Incubate cells for 4-6 hours at 37°C in a CO₂ incubator. b. After the initial incubation, gently wash the cells with sterile PBS and replace the medium with fresh, complete culture medium.[\[15\]](#) c. Return cells to the incubator for the desired experimental duration (e.g., 6 hours for phosphorylation studies, 16-24 hours for cytokine analysis).[\[9\]](#)[\[13\]](#)

Protocol 2: Western Blot for Phosphorylation of IRF3 and STING

This protocol assesses the activation of key signaling nodes downstream of 2',3'-cGAMP stimulation.

Materials:

- Treated and untreated cell pellets
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x) with β -mercaptoethanol
- SDS-PAGE gels (8-12% acrylamide)
- PVDF membranes
- Primary antibodies:
 - Phospho-STING (Ser366)
 - Phospho-IRF3 (Ser396)[\[16\]](#)[\[17\]](#)
 - Total STING
 - Total IRF3[\[16\]](#)

- Loading control (e.g., β -Actin, GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis: a. Collect cells by scraping (adherent) or centrifugation (suspension). Wash once with ice-cold PBS. b. Lyse the cell pellet in 100-200 μ L of ice-cold RIPA buffer with inhibitors. c. Incubate on ice for 20 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: a. Normalize all samples to the same concentration (e.g., 1-2 μ g/ μ L) with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x. c. Boil samples at 95-100°C for 5-10 minutes.
- SDS-PAGE and Transfer: a. Load 20-30 μ g of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-IRF3 at 1:1,000 dilution) in blocking buffer overnight at 4°C with gentle shaking.[\[15\]](#)[\[16\]](#) c. Wash the membrane 3-4 times with TBST for 10 minutes each.[\[15\]](#) d. Incubate with HRP-conjugated secondary antibody (e.g., 1:3,300 dilution) in blocking buffer for 1 hour at room temperature. [\[15\]](#) e. Wash again as in step 5c.
- Detection: a. Apply ECL substrate according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system. c. Strip and re-probe the membrane for total protein and loading controls as needed.

Protocol 3: Quantification of IFN- β Secretion by ELISA

This protocol measures the functional outcome of STING pathway activation by quantifying the amount of secreted IFN- β protein.

Materials:

- Cell culture supernatants from 2',3'-cGAMP stimulated and control cells
- Commercial IFN- β ELISA kit (e.g., human, mouse)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- **Sample Collection:** a. Following stimulation with 2',3'-cGAMP for 18-24 hours, collect the cell culture supernatant.[7][13] b. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cells and debris. c. Store the clarified supernatant at -80°C or use immediately.
- **ELISA Protocol:** a. Perform the ELISA according to the manufacturer's specific instructions. This typically involves: i. Preparing serial dilutions of the IFN- β standard to generate a standard curve. ii. Adding standards, controls, and experimental samples to the antibody-coated microplate. iii. Incubating, followed by washing steps. iv. Adding a detection antibody (usually biotinylated). v. Incubating, followed by washing steps. vi. Adding an enzyme conjugate (e.g., Streptavidin-HRP). vii. Incubating, followed by washing steps. viii. Adding the substrate solution and incubating until color develops. ix. Adding a stop solution.
- **Data Analysis:** a. Measure the absorbance of each well at 450 nm. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Use the standard curve to calculate the concentration of IFN- β in the experimental samples.[18][19] Express results in pg/mL or ng/mL.

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